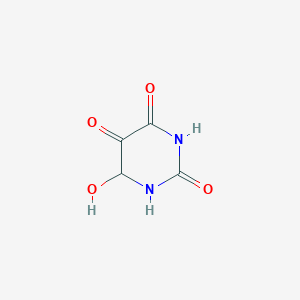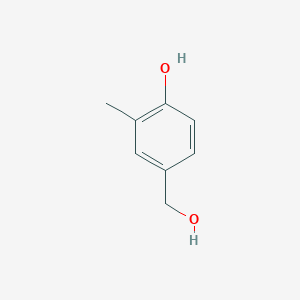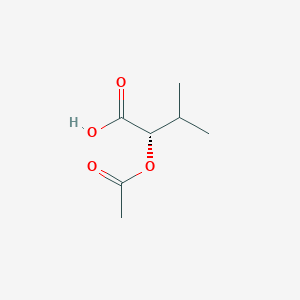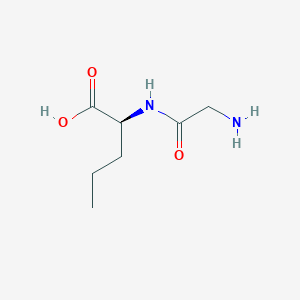![molecular formula C12H12N2 B101879 2,3-Dihidro-1H-ciclopenta[b]quinolin-9-amina CAS No. 18528-78-4](/img/structure/B101879.png)
2,3-Dihidro-1H-ciclopenta[b]quinolin-9-amina
Descripción general
Descripción
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine, also known as CPA, is an aromatic heterocyclic compound with a cyclopenta[b]quinolin-9-amine core structure. It is a colorless solid with a melting point of 130–132 °C and a density of 1.2 g/cm3. CPA has a wide range of applications in the scientific community, from synthesis and drug development to materials science and biochemistry.
Aplicaciones Científicas De Investigación
Inhibidores de la acetilcolinesterasa
Este compuesto ha sido estudiado por su potencial como inhibidor de la acetilcolinesterasa . Los inhibidores de la acetilcolinesterasa son fármacos que previenen la descomposición de la acetilcolina, un neurotransmisor que envía señales en el sistema nervioso. Estos inhibidores se utilizan en el tratamiento de enfermedades como el Alzheimer y la miastenia grave .
Síntesis y radiomarcado
El compuesto se ha utilizado en la síntesis y el radiomarcado de nuevos análogos de tacrina . La tacrina es un fármaco que se usó para tratar la enfermedad de Alzheimer. La síntesis implica una reacción de condensación entre ácido 6-BOC-hidrazinopiridina-3-carboxílico activado y derivados 8-aminoalquílicos de 2,3-dihidro-1H-ciclopenta[b]quinolina .
Estudios de biodistribución
“2,3-Dihidro-1H-ciclopenta[b]quinolin-9-amina” se ha utilizado en estudios de biodistribución . Estos estudios son importantes para comprender cómo se distribuye una sustancia dentro de un sistema biológico, como el cuerpo humano o un ecosistema .
Diseño de fármacos
Este compuesto se ha utilizado en el diseño de fármacos . El diseño de fármacos es un proceso en química medicinal donde se diseña una molécula en función de su diana bioactiva .
Marcado isotópico
El compuesto se ha utilizado en el marcado isotópico . Esta es una técnica que se utiliza para rastrear el paso de una muestra de sustancia a través de un sistema. La sustancia se ‘marca’ incluyendo radionucleidos en su estructura
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The primary result of the action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is the inhibition of AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Action Environment
The action of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism, particularly if they also interact with CYP1A2 or CYP3A4 . .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which is a crucial step in many signaling pathways. By binding to the active site of tyrosine kinases, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine prevents the enzyme from interacting with its substrate, thereby inhibiting its activity . This interaction can modulate various cellular processes, including cell growth, differentiation, and metabolism.
Cellular Effects
The effects of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases by 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of tyrosine kinases by occupying their active sites, which prevents the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation. Furthermore, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine remains stable under specific storage conditions, such as being kept in a dark, dry place at 2-8°C . Prolonged exposure to light and moisture can lead to its degradation, which may reduce its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.
Metabolic Pathways
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The inhibition of tyrosine kinases by this compound can alter metabolic flux and affect the levels of metabolites involved in energy production and biosynthesis . Additionally, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine may be metabolized by liver enzymes, leading to the formation of metabolites that could have distinct biological activities.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Once inside the cells, 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine may localize to specific cellular compartments, where it interacts with target proteins and exerts its biological effects.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is crucial for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization to these compartments allows 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine to interact with key regulatory proteins and modulate cellular processes at the subcellular level.
Propiedades
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCQDBTSDBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171768 | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18528-78-4 | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine based on the provided research paper?
A1: The primary research focus highlighted in the paper "Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors" [] centers on the development and investigation of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives as potential inhibitors of the enzyme fructose-1,6-bisphosphatase. The researchers explored various structural modifications to this core structure, aiming to enhance its inhibitory activity against the target enzyme.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

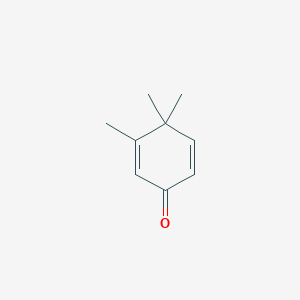

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
